molecular formula C12H20O6 B043559 1,2-O-Cyclohexylidene-myo-inositol CAS No. 6763-47-9

1,2-O-Cyclohexylidene-myo-inositol

Cat. No. B043559
CAS RN: 6763-47-9
M. Wt: 260.28 g/mol
InChI Key: SOONKKMMJCQOLI-ZBJKAAEASA-N
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Description

Introduction 1,2-O-Cyclohexylidene-myo-inositol is an important intermediate in the synthesis of various myo-inositol derivatives, known for their biological activities. It has been the subject of extensive research due to its role in forming several biologically significant compounds.

Synthesis Analysis

  • The synthesis of 1,2-O-Cyclohexylidene-myo-inositol involves reactions with tosylates and sodium methoxide, resulting in the formation of various anhydro derivatives (Suami et al., 1972).
  • Another synthesis route involves p-toluenesulfonylation, leading to multiple O-p-toluenesulfonyl derivatives of myo-inositol (Suami et al., 1971).

Molecular Structure Analysis

  • The crystal structure of 1,2-O-Cyclohexylidene-myo-inositol dihydrate, an intermediate in the synthesis of myo-inositol phosphate derivatives, demonstrates water-mediated intermolecular interactions. These interactions play a significant role in stabilizing its low-energy conformation (Purushothaman et al., 2017).

Chemical Reactions and Properties

  • It undergoes various chemical reactions, including selective benzoylation and sulfonylation, to produce new derivatives. These reactions show the compound's versatility in synthesizing complex inositol derivatives (Suami et al., 1972).

Physical Properties Analysis

  • The physical properties, such as its crystal structure and hydrogen bonding network, are essential in understanding its role in the formation of dense crystal packing and the synthesis of complex inositol derivatives (Purushothaman et al., 2017).

Chemical Properties Analysis

  • 1,2-O-Cyclohexylidene-myo-inositol exhibits diverse chemical properties that facilitate its transformation into various biologically active inositol derivatives. This is evident from its ability to undergo reactions like sulfonylation and benzoylation, resulting in a wide range of derivatives (Suami et al., 1971).

Scientific Research Applications

  • p-Toluenesulfonylation of 1,2-O-Cyclohexylidene-myo-inositol

    • Scientific Field : Organic Chemistry .
    • Application Summary : This research involved the p-Toluenesulfonylation of 1,2-O-Cyclohexylidene-myo-inositol .
    • Methods of Application : The process afforded one mono, three di (1,4, 1,5, and 1,6), three tri (1,4,5, 1,4,6, and 1,5,6), and one tetra (1,4,5,6)-O-p-toluenesulfonyl derivatives of myo-inositol .
    • Results : All the structures have been established by way of their proton magnetic resonance (PMR) spectra and the reaction sequences .
  • Isopropylidenation of 1,2-O-Cyclohexylidene-myo-inositol Derivatives

    • Scientific Field : Organic Chemistry .
    • Application Summary : This research involved the Isopropylidenation of 1,2-O-Cyclohexylidene-myo-inositol and its 3-O-tosyl- and 3-O-benzoyl derivatives .
    • Methods of Application : The process was carried out with 2,2-dimethoxypropane in N,N-dimethylformamide in the presence of an acid catalyst .
    • Results : The process gave the corresponding 4,5- and 5,6-O-isopropylidene derivatives .
  • Pharmaceutical Research

    • Scientific Field : Biomedicine .
    • Application Summary : 1,2-O-Cyclohexylidene-myo-inositol is a pharmaceutical intermediate often used for the synthesis of various drugs .
    • Methods of Application : It can be used in the research of lithium-induced nephrogenic diabetes insipidus, which is a common side effect from consuming lithium medications .
    • Results : This application is more of a use case than a result, as it describes how 1,2-O-Cyclohexylidene-myo-inositol can be used in biomedical research .
  • Preparation of Unaccessible Blocked Inositols
    • Scientific Field : Organic Chemistry .
    • Application Summary : This research involved the preparation of unaccessible blocked inositols .
    • Methods of Application : Selective benzoylation of 1,2-O-cyclohexylidene-4,5-O-isopropylidene-myo-inositol with benzoyl chloride in pyridine gave mainly the 3-O-benzoate, whereas with benzoic anhydride the 6-O-benzoate . Several unaccessible blocked inositols were prepared by displacement reaction of the protected sulfonyl derivatives with sodium benzoate .
    • Results : The process resulted in the preparation of several unaccessible blocked inositols .

Future Directions

1,2-O-Cyclohexylidene-myo-inositol is a key intermediate for the synthesis of various myo-inositol derivatives, which have received much attention due to their important biological activities . Future research may focus on its potential uses in the treatment of conditions like diabetes and cancer , as well as its role in the synthesis of new myo-inositol derivatives .

properties

IUPAC Name

(3aR,4S,5R,6R,7S,7aS)-spiro[3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole-2,1'-cyclohexane]-4,5,6,7-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O6/c13-6-7(14)9(16)11-10(8(6)15)17-12(18-11)4-2-1-3-5-12/h6-11,13-16H,1-5H2/t6-,7-,8+,9+,10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOONKKMMJCQOLI-ZBJKAAEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OC3C(C(C(C(C3O2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(CC1)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H]([C@@H]3O2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-O-Cyclohexylidene-myo-inositol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
78
Citations
T Suami, S Ogawa, T Tanaka, T Otake - Bulletin of the Chemical …, 1971 - journal.csj.jp
p-Toluenesulfonylation of 1,2-O-cyclohexylidene-myo-inositol (la) afforded one mono (1), three di (1,4, 1,5, and 1,6), three tri (1,4,5, 1,4,6, and 1,5,6), and one tetra (1,4,5,6)-O-p-…
Number of citations: 25 www.journal.csj.jp
T Suami, S Ogawa, K Ohashi, S Oki - … of the Chemical Society of Japan, 1972 - journal.csj.jp
The reaction of l,2-O-cyclohexylidene-myo-inositol (1a) with 1.5 equiv. of benzoyl chloride below 0C gave 3-O-benzoate (2a) predominantly in 40% yield, together with easily separable …
Number of citations: 13 www.journal.csj.jp
F Han, M Hayashi, Y Watanabe - European Journal of Organic …, 2004 - Wiley Online Library
Chemical resolution of a versatile starting material, 1,2‐Ocyclohexylidene‐3,4‐O‐(tetraisopropyldisiloxane‐1,3‐diyl)myo‐inositol, which is used to access naturally occurring inositol …
S Ogawa, S Oki, H Kunitomo, T Suami - Bulletin of the Chemical …, 1977 - journal.csj.jp
Isopropylidenation of 1,2-O-cyclohexylidene-myo-inositol and its 3-O-tosyl- and 3-O-benzoyl derivatives with 2,2-dimethoxypropane in N,N-dimethylformamide in the presence of acid …
Number of citations: 7 www.journal.csj.jp
MT Rudolf, C Schultz - Liebigs Annalen, 1996 - Wiley Online Library
The hydroxyl group at C‐5 in racemic 1,2‐O‐Cyclohexylidene‐myo‐inositol (rac‐1) was regio‐ and enantioselectively acylated to give 5‐O‐acetyl‐ (2a)‐ or 5‐O‐butyryl‐2,3‐O‐…
Y Watanabe, Y Kiyosawa, S Hyodo, M Hayashi - Tetrahedron letters, 2005 - Elsevier
The bis(dibutylstannylene) derivative of 1,2-cyclohexylidene-myo-inositol reacted with (S)-O-acetylmandeloyl chloride and diphosphate tetraesters to give 3,6-dimandelate and 3-…
Number of citations: 14 www.sciencedirect.com
F Han, M Hayashi, Y Watanabe - Chemistry letters, 2003 - journal.csj.jp
The synthesis of phosphatidyl-D-myo-inositol 3,5-bisphosphate [PtdIns(3,5)P2] has been conveniently accomplished via convergent routes starting from both enantiomers, 1,2-O-…
Number of citations: 10 www.journal.csj.jp
T Suami, S Ogawa, T Tanaka, T Otake - … of the Chemical Society of Japan, 1971 - jlc.jst.go.jp
/i-Toluenesulfonylation of l, 2-0-cyclohexylidene-m) w-inositol (la) afforded one mono (1), three di (1, 4, 1, 5, and 1, 6), three tri (1, 4, 5, 1, 4, 6, and 1, 5, 6), and one tetra (l, 4, 5, 6)-0-/i-…
Number of citations: 2 jlc.jst.go.jp
F Han, M Hayashi, Y Watanabe - Tetrahedron, 2003 - Elsevier
The reactivity of 3 and 4-OH in 3,4-diol myo-inositol derivatives were observed through the phosphorylation, acylation and silylation. The results indicated that 3-OH is much more …
Number of citations: 15 www.sciencedirect.com
C Jiang, DC Baker - Journal of Carbohydrate Chemistry, 1986 - Taylor & Francis
Condensation of myo-inositol with 1,1-dimethoxy-cyclohexane in the presence of Nafion-H affords directly 1,2-O-cyclohexylidene-myo-inositol in 45 - 50% yield, along with 1,2:3,4-, 1,2:4…
Number of citations: 22 www.tandfonline.com

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